((Chloromethyl)phenylethyl)methyldichlorosilane
CAS No.:
Cat. No.: VC20534564
Molecular Formula: C10H13Cl3Si
Molecular Weight: 267.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13Cl3Si |
|---|---|
| Molecular Weight | 267.6 g/mol |
| IUPAC Name | dichloro-(3-chloro-2-phenylpropyl)-methylsilane |
| Standard InChI | InChI=1S/C10H13Cl3Si/c1-14(12,13)8-10(7-11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
| Standard InChI Key | JNTBNLVZMOHWAI-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](CC(CCl)C1=CC=CC=C1)(Cl)Cl |
Introduction
((Chloromethyl)phenylethyl)methyldichlorosilane is a chemical compound with the CAS number 81870-64-6. It belongs to the organochlorosilane family, which is known for its reactivity and versatility in various chemical applications. This compound is a clear, colorless liquid and is highly reactive, requiring careful handling and adherence to safety protocols .
Safety and Handling
Given its high reactivity, handling ((chloromethyl)phenylethyl)methyldichlorosilane requires caution. It reacts with water and moisture in the air, liberating hydrogen chloride, and is incompatible with amines, alcohols, and oxidizing agents . Safety measures include using respiratory protection and avoiding heat, open flames, and sparks .
Applications
While specific applications of ((chloromethyl)phenylethyl)methyldichlorosilane are not extensively documented, organochlorosilanes are generally used in the synthesis of various organic compounds and as intermediates in the production of other chemicals. Their reactivity makes them useful in forming bonds between organic and inorganic materials.
Research Findings
Research on ((chloromethyl)phenylethyl)methyldichlorosilane is limited, but studies on similar organosilanes highlight their potential in materials science and organic synthesis. The compound's reactivity suggests it could be used in surface modification or as a precursor for more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume